molecular formula C14H12BNO3 B2583714 2-(Benzyloxy)-5-cyanophenylboronic acid CAS No. 2377606-66-9

2-(Benzyloxy)-5-cyanophenylboronic acid

Cat. No.: B2583714
CAS No.: 2377606-66-9
M. Wt: 253.06
InChI Key: ZMSAOIQFJZXGRZ-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-cyanophenylboronic acid” is a type of organoboron compound. It has a molecular formula of C13H13BO3 and an average mass of 228.051 Da . It is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of strong base reactions, as seen in the protodeboronation of pinacol boronic esters . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could also be relevant .


Chemical Reactions Analysis

This compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . It may also undergo reactions involving the benzylic hydrogens of alkyl substituents on a benzene ring .

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • Miura and Murakami (2005) developed a [3 + 2] annulation reaction using 2-cyanophenylboronic acid with alkynes or alkenes, which facilitates the creation of substituted indenones or indanones. This synthesis involves the formation of cyclic skeletons through intramolecular nucleophilic addition of an organorhodium(I) species to a cyano group (Miura & Murakami, 2005).
  • Antimicrobial Activity :

    • Adamczyk-Woźniak et al. (2020) synthesized and characterized 5-Trifluoromethyl-2-formylphenylboronic acid, showing its potential as an antimicrobial agent. It displayed moderate action against Candida albicans and higher activity against Aspergillus niger and certain bacteria (Adamczyk-Woźniak et al., 2020).
  • Cancer Research :

    • Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives. They found these compounds to be effective in inducing apoptosis in A2780 ovarian cancer cells, making them promising candidates for anticancer agents (Psurski et al., 2018).
  • Biological Applications and Drug Delivery :

    • Zhang et al. (2013) synthesized phenylboronic acid-functionalized amphiphilic block copolymer micelles with HepG2 cell targetability. These micelles demonstrated the potential for targeted drug delivery to cancer cells (Zhang et al., 2013).
  • Organometallic Chemistry :

    • Adamczyk-Woźniak et al. (2009) provided a comprehensive review on benzoxaboroles, derivatives of phenylboronic acids. They discussed their synthesis, properties, and wide applications, including their use as building blocks in organic synthesis and their potential biological activity (Adamczyk-Woźniak et al., 2009).

Mechanism of Action

Target of Action

Boronic acids, such as 2-(benzyloxy)-5-cyanophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound would interact with its targets through a series of steps . The reaction begins with the oxidative addition where the palladium catalyst donates electrons to form a new Pd-C bond . This is followed by transmetalation, where the boronic acid group of this compound is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as medicinal chemistry, materials science, and synthetic biology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction. Furthermore, factors such as temperature and pH can affect the reaction rate and yield .

Safety and Hazards

While specific safety data for “2-(Benzyloxy)-5-cyanophenylboronic acid” is not available, similar compounds can be harmful if swallowed and may cause skin and eye irritation . It’s recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

The future directions for this compound could involve further studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines . This could potentially reveal significant limitations to the Wittig rearrangement of such systems .

Properties

IUPAC Name

(5-cyano-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSAOIQFJZXGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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